

Application Notes: TRIS Maleate Buffer in Fixative Solutions

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Compound of Interest

Compound Name: *TRIS maleate*

Cat. No.: *B8112308*

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Introduction

Effective tissue fixation is a cornerstone of histology, immunohistochemistry, and electron microscopy, aiming to preserve cellular structure and antigenicity as close to the in-vivo state as possible. The choice of buffer in a fixative solution is critical, as it must maintain a stable physiological pH to prevent artifacts caused by pH shifts during the fixation process.[1][2] Aldehyde fixatives, such as formaldehyde and glutaraldehyde, release protons during their reaction with tissue amines, leading to a drop in pH that can damage ultrastructure if not adequately buffered.[2] **TRIS maleate** buffer is a versatile and effective buffering agent for preparing fixative solutions over a broad pH range, typically 6.4 to 8.0.[3]

Advantages of **TRIS Maleate** Buffer

- **Broad pH Range:** Effectively buffers across a wide pH spectrum, making it adaptable for various fixation protocols.[3][4]
- **Good Preservation:** Provides excellent preservation of cellular ultrastructure, making it a suitable choice for electron microscopy.[1]
- **Stability:** **TRIS maleate** is a stable buffer, ensuring consistent performance during fixation procedures.[1]
- **Alternative to Cacodylate:** It serves as a less toxic alternative to sodium cacodylate buffer, which is arsenic-based and requires hazardous waste disposal.

Considerations and Limitations

- **Temperature Dependence:** The pH of TRIS buffers is known to decrease as temperature increases. It is crucial to adjust the pH at the temperature at which the buffer will be used.[5]
- **Primary Amine:** TRIS contains a primary amine group that can react with aldehyde fixatives. While this is a minor concern, it is a factor to consider, and solutions should be prepared fresh.

Primary Applications

TRIS maleate buffer is primarily utilized in protocols for:

- **Electron Microscopy (EM):** It is commonly used to buffer aldehyde fixatives (glutaraldehyde, paraformaldehyde) and osmium tetroxide for preserving fine cellular details.[1]
- **Immunohistochemistry (IHC):** In some protocols, TRIS-buffered fixatives are used. For instance, Zinc Fixatives, which are useful for immune cell markers, can be prepared in a TRIS buffer.[6]

Protocols and Methodologies

Protocol 1: Preparation of 0.2 M TRIS Maleate Stock Buffer

This protocol is adapted from the method of Gomori (1955) for preparing a versatile stock buffer solution that can be adjusted to the desired pH.[7]

Materials:

- Tris(hydroxymethyl)aminomethane (TRIS base)
- Maleic acid or Maleic anhydride
- Sodium Hydroxide (NaOH)
- Distilled or deionized water (dH₂O)

- pH meter
- Stir plate and stir bar
- Volumetric flasks and graduated cylinders

Stock Solutions Preparation:

- Solution A (0.2 M TRIS-maleate):
 - Dissolve 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of dH₂O.
 - Once fully dissolved, bring the final volume to 1 L with dH₂O. Store at 4°C.
- Solution B (0.2 M NaOH):
 - Dissolve 8.0 g of NaOH in approximately 800 mL of dH₂O.
 - Once dissolved and cooled, bring the final volume to 1 L with dH₂O. Store in a tightly capped bottle.

Final Buffer Preparation (0.05 M Working Solution):

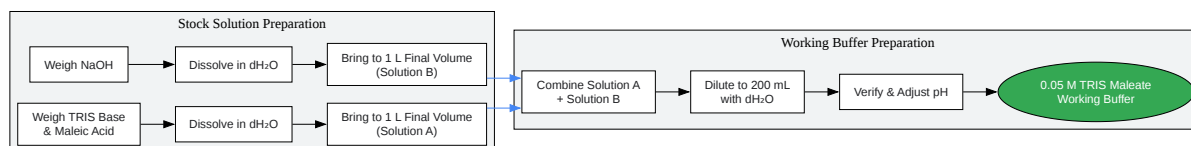
To prepare a 200 mL working buffer of a specific pH, mix Solution A and Solution B according to the table below and dilute to a final volume of 200 mL with dH₂O.^[7] Verify the final pH with a calibrated meter and adjust if necessary.

Table 1: pH Adjustment for 0.05 M **TRIS Maleate** Buffer

Desired pH	Volume of Solution A (mL)	Volume of 0.2 M NaOH (x mL)	Dilute to Final Volume (mL)
5.2	50	7.0	200
5.4	50	10.8	200
5.6	50	15.5	200
5.8	50	20.5	200
6.0	50	26.0	200
6.2	50	31.5	200
6.4	50	37.0	200
6.6	50	42.5	200
6.8	50	48.0	200
7.0	50	54.0	200
7.2	50	60.0	200
7.4	50	66.0	200
7.6	50	71.0	200
7.8	50	75.0	200
8.0	50	78.0	200

| 8.2 | 50 | 81.0 | 200 |

Data adapted from Gomori, 1955. The volumes are for guidance; always confirm the final pH with a meter.



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Caption: Workflow for preparing **TRIS Maleate** buffer stock and working solutions.

Protocol 2: Preparation of TRIS Maleate-Buffered Aldehyde Fixative

This protocol describes the preparation of a fixative solution suitable for transmission electron microscopy (TEM), using **TRIS maleate** as the buffer. This should be prepared fresh before use in a fume hood.

Materials:

- 0.2 M **TRIS maleate** buffer, pH 7.4 (prepared as in Protocol 1, but as a 0.2 M stock)
- Paraformaldehyde (PFA), EM Grade
- Glutaraldehyde, EM Grade (e.g., 25% or 50% aqueous solution)
- Sucrose or Calcium Chloride (for osmolarity adjustment, optional)
- Distilled or deionized water (dH₂O)

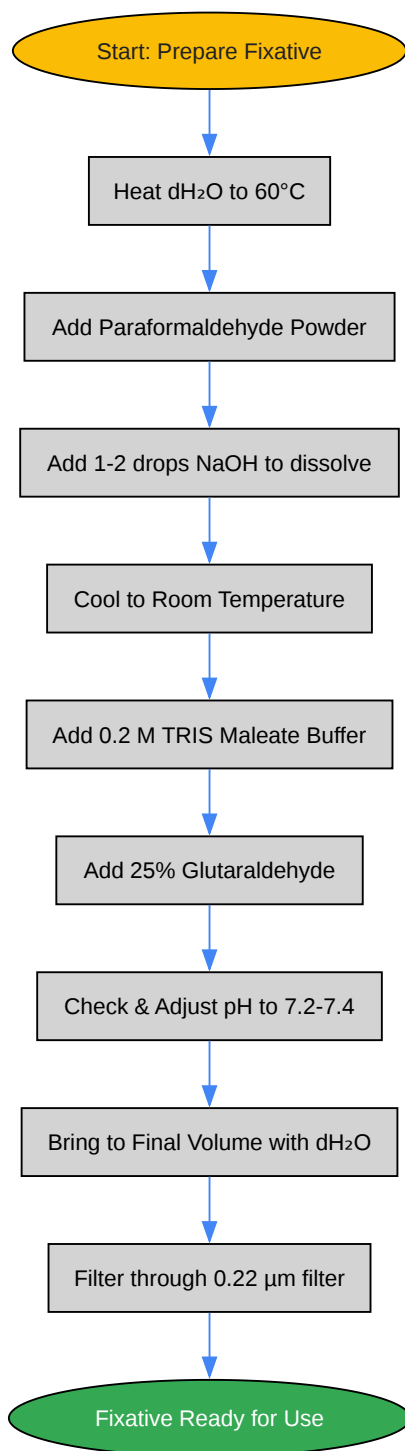
Table 2: Example Formulation for 100 mL of Fixative

Component	Stock Concentration	Volume to Add	Final Concentration
Paraformaldehyde	Powder	2 g	2% (w/v)
Glutaraldehyde	25% (v/v)	10 mL	2.5% (v/v)
TRIS Maleate Buffer	0.2 M, pH 7.4	50 mL	0.1 M
Distilled Water (dH ₂ O)	N/A	~40 mL (q.s.)	N/A

| Total Volume | | 100 mL | |

Procedure:

- Heat ~40 mL of dH₂O to 60°C in a beaker inside a fume hood.
- Add 2 g of paraformaldehyde powder to the heated water while stirring.
- Add 1-2 drops of 1 N NaOH to clear the solution (PFA depolymerizes into formaldehyde).
- Allow the solution to cool to room temperature.
- Add 50 mL of 0.2 M **TRIS maleate** buffer (pH 7.4).
- Add 10 mL of 25% glutaraldehyde solution.
- Check the pH and adjust to 7.2-7.4 if necessary using 0.1 N HCl or NaOH.
- Bring the final volume to 100 mL with dH₂O.
- Filter the solution through a 0.22 µm filter before use.



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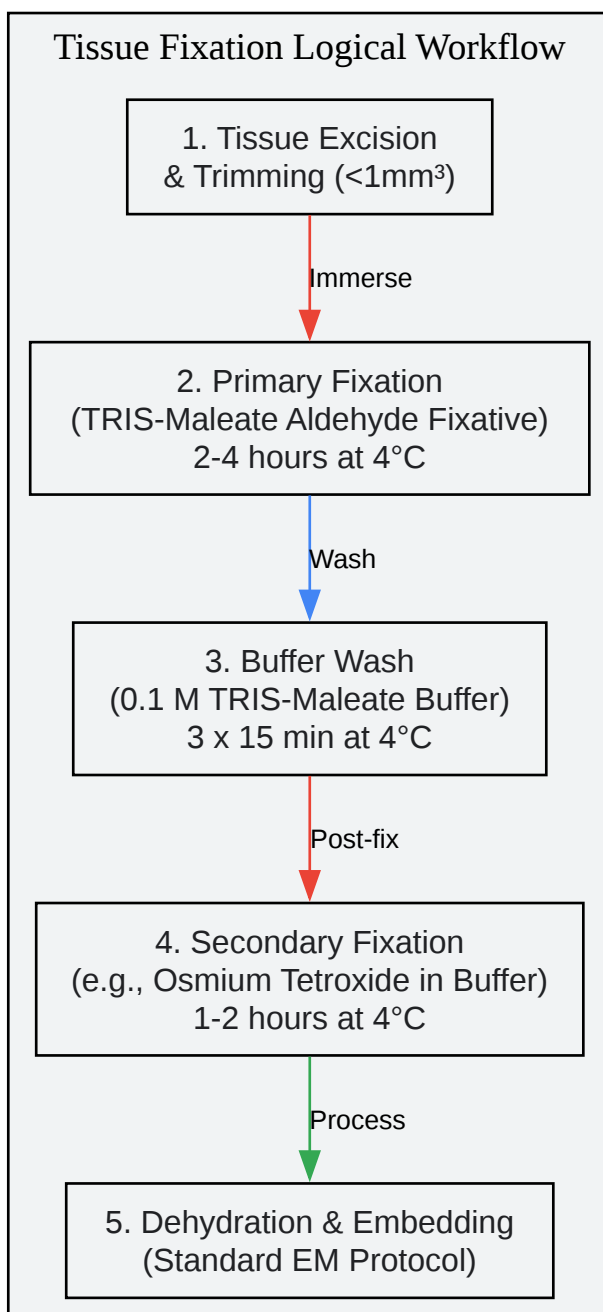
Caption: Step-by-step workflow for preparing a **TRIS maleate**-buffered aldehyde fixative.

Protocol 3: General Tissue Fixation Workflow

This workflow outlines the key steps for fixing small tissue samples (e.g., < 1 mm³) for electron microscopy.

Procedure:

- **Excision:** Immediately after excision, place the tissue into a drop of the freshly prepared fixative solution to prevent drying and autolysis.
- **Trimming:** Quickly trim the tissue into small pieces (no more than 1 mm in any dimension) to ensure rapid and uniform penetration of the fixative.
- **Primary Fixation:** Immerse the tissue blocks in at least 10-20 times their volume of cold (4°C) **TRIS maleate**-buffered aldehyde fixative. Fix for 2-4 hours at 4°C.
- **Washing:** After primary fixation, decant the fixative and wash the tissue blocks multiple times with cold 0.1 M **TRIS maleate** buffer (without fixatives). A common washing schedule is 3 x 15-minute changes.
- **Secondary Fixation (Post-fixation):** For electron microscopy, follow with a secondary fixation step, typically using 1% osmium tetroxide in 0.1 M **TRIS maleate** buffer for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.
- **Further Processing:** After washing away the secondary fixative, the tissue is ready for dehydration, infiltration, and embedding according to standard EM protocols.



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Caption: Logical workflow for tissue processing using **TRIS maleate**-buffered fixatives.

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